molecular formula C12H18N2O B1451769 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 582324-98-9

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B1451769
CAS RN: 582324-98-9
M. Wt: 206.28 g/mol
InChI Key: JRQBWAUNCBSERA-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine” is a complex organic molecule. It likely contains a tetrahydroquinoline core, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as poly(2-methoxyethyl acrylate)-based polyurethane (PMEA-based PU) have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .

Scientific Research Applications

Synthesis and Chemical Applications

  • A novel synthesis approach for 2-substituted tetrahydroquinolines, including compounds like 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine, has been developed. This method involves a domino reaction of N-indanyl(methoxy)amines, facilitating the synthesis of complex tetrahydroquinolines, potentially useful for creating diverse molecular structures in pharmaceutical research (Ueda et al., 2010).
  • Research into the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, structurally similar to this compound, reveals these compounds' potential role in physiological processes in the brain (Nakagawa et al., 1996).
  • Studies on the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives explore their potential as specific bradycardic agents, indicating cardiovascular research applications (Kakefuda et al., 2003).

Biological and Pharmacological Research

  • The synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been studied for their affinity for apamin-sensitive binding sites, suggesting applications in neurological research (Graulich et al., 2006).
  • The antidepressant-like effect of similar compounds demonstrates the potential for developing new treatments for mental health conditions, particularly in treatment-resistant depression (Dhir & Kulkarni, 2011).
  • Investigations into stereochemical aspects of tetrahydroisoquinoline derivatives highlight the importance of molecular structure in drug design and development (Sugiura et al., 1997).

Antioxidant and Neuroprotective Properties

  • Tetrahydroquinolines show antioxidant activity, suggesting their potential use in combating oxidative stress-related disorders (Nishiyama et al., 2003).
  • The neuroprotective effect of similar compounds on cultured rat mesencephalic neurons indicates potential applications in neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

Other Applications

  • Isoquinoline derivatives have been studied for their antiarrhythmic properties, offering insights into cardiovascular drug development (Markaryan et al., 2000).
  • Research into isoquinoline-derivatized tris(2-pyridylmethyl)amines as fluorescent zinc sensors shows the potential for these compounds in biochemical assays and imaging (Mikata et al., 2014).

properties

IUPAC Name

1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-8-7-14-6-2-3-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQBWAUNCBSERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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